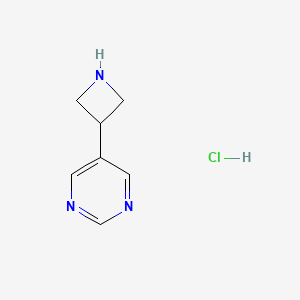

5-(Azetidin-3-yl)pyrimidine hydrochloride

説明

Synergistic Potential of Azetidine-Pyrimidine Hybrid Structures

The combination of an azetidine (B1206935) ring and a pyrimidine (B1678525) nucleus within a single molecule, as seen in 5-(Azetidin-3-yl)pyrimidine hydrochloride, presents a compelling case for synergistic potential in drug design. This hypothesis is built upon the distinct and complementary attributes of each scaffold.

Azetidine Moiety: The four-membered azetidine ring is a "saturated heterocycle" that has gained increasing attention in medicinal chemistry. nih.gov Its strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. Furthermore, the azetidine ring can serve as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). nih.gov

Pyrimidine Moiety: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.orgijpbs.comnih.govniscpr.res.in As a bioisostere of purine (B94841), the pyrimidine scaffold is adept at mimicking endogenous molecules and interacting with the active sites of various enzymes, particularly kinases. ed.ac.uk The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating crucial interactions with biological targets. nih.gov

The synergistic hypothesis for azetidine-pyrimidine hybrids posits that the azetidine component can confer improved physicochemical properties and a favorable three-dimensional orientation for target engagement, while the pyrimidine core provides the key interactions necessary for potent biological activity. The linkage of these two "privileged scaffolds" can lead to the exploration of novel chemical space and the development of compounds with unique pharmacological profiles that are distinct from their individual components.

While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, the rationale for its synthesis and potential utility can be inferred from studies on related hybrid molecules. For instance, various azetidinone derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating that the combination of these two rings can lead to potent antibacterial and antifungal agents. niscpr.res.inniscpr.res.in

The exploration of such hybrid structures is a vibrant area of research. For example, the discovery of potent MerTK inhibitors featuring an azetidine-benzoxazole substituent highlights the utility of the azetidine scaffold in kinase inhibitor design. nih.gov Given that the pyrimidine ring is a well-established kinase hinge-binder, it is plausible that azetidine-pyrimidine hybrids could be designed as potent and selective kinase inhibitors for applications in oncology and immunology. ed.ac.ukekb.eg

Furthermore, the modulation of G-protein coupled receptors (GPCRs) is another area where this hybrid structure could be relevant. Both pyrimidine and azetidine derivatives have been explored as allosteric modulators of GPCRs, suggesting that their combination could lead to novel agents with nuanced effects on receptor signaling. nih.govacs.orgnih.gov

Below is a data table summarizing the key characteristics of the individual scaffolds that contribute to the potential synergy in azetidine-pyrimidine hybrids.

| Scaffold | Key Attributes in Drug Discovery | Potential Contribution to Synergy |

| Azetidine | Conformational rigidity, improved metabolic stability, versatile synthetic handle, three-dimensional character. | Orients the molecule for optimal target binding, enhances pharmacokinetic properties. |

| Pyrimidine | Privileged scaffold in numerous drugs, hydrogen bonding capabilities, bioisostere of purine, kinase hinge-binding motif. | Provides key interactions with the biological target, drives potent biological activity. |

The following table presents a hypothetical exploration of potential biological targets for azetidine-pyrimidine hybrids based on the known activities of each scaffold. This is for illustrative purposes to highlight the potential research directions for compounds like this compound.

| Potential Biological Target Class | Rationale for Targeting |

| Protein Kinases | The pyrimidine core is a known hinge-binder for many kinases. The azetidine moiety can provide selectivity and improve physicochemical properties. ed.ac.ukekb.eg |

| G-Protein Coupled Receptors (GPCRs) | Both scaffolds have been incorporated into GPCR modulators. The hybrid could offer novel allosteric modulation profiles. nih.govacs.orgnih.gov |

| Bacterial and Fungal Enzymes | Pyrimidine derivatives are known antimicrobials. The azetidine ring can enhance potency and overcome resistance mechanisms. niscpr.res.inniscpr.res.in |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWXYGWYNWFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236791-88-0 | |

| Record name | Pyrimidine, 5-(3-azetidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236791-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry. Its synthesis can be achieved through various strategies, including multi-component reactions, nucleophilic aromatic substitutions, and classical cyclization/condensation methods.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netlibretexts.org

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction. While the classic Biginelli reaction produces dihydropyrimidines, modern variations have expanded its scope. A common approach involves the condensation of an aldehyde, a β-ketoester, and (thio)urea. rsc.org More advanced MCRs can assemble highly substituted pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been developed that combines an amidine with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to yield unsymmetrically substituted pyrimidines. researchgate.netlibretexts.org Another strategy involves the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals to produce tri- and tetrasubstituted pyrimidines under catalyst-free conditions. mdpi.com

| MCR Type | Reactants | Catalyst/Conditions | Key Features |

| Biginelli-type | Aldehyde, β-Dicarbonyl compound, Urea (B33335)/Thiourea (B124793) | Acid or Base Catalysis | Access to dihydropyrimidines and pyrimidinones/thiones |

| Iridium-Catalyzed | Amidine, Alcohols | PN5P-Ir Pincer Complex | High regioselectivity, sustainable, forms C-C and C-N bonds |

| [5+1] Annulation | Enamidines, DMF-dialkyl acetals | Catalyst-free, heat | Forms polysubstituted pyrimidines |

| [3+3] Cycloaddition | Chalcones, Amidines | MW irradiation, DMF | Rapid synthesis of substituted pyrimidines |

This table provides a summary of representative multi-component reaction strategies for pyrimidine synthesis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pre-existing aromatic and heteroaromatic rings. In the pyrimidine ring, the presence of two electron-withdrawing nitrogen atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. rsc.orgrsc.org Halogens (e.g., chlorine) at these positions serve as excellent leaving groups that can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. rsc.org

However, the C5 position of pyrimidine is electronically different. It is less electron-deficient and thus not readily susceptible to classical SNAr reactions. rsc.org Direct displacement of a leaving group at C5 by a nucleophile like 3-aminoazetidine is generally not feasible under standard SNAr conditions. To achieve substitution at the C5 position, modern cross-coupling reactions are employed. These palladium-catalyzed reactions function via a different mechanism involving oxidative addition and reductive elimination. youtube.com

For the synthesis of 5-(Azetidin-3-yl)pyrimidine, a Buchwald-Hartwig amination is a highly effective method. libretexts.orgyoutube.com This reaction couples a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a protected 3-aminoazetidine derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or BrettPhos), and a base. libretexts.orgyoutube.comacs.org This approach has revolutionized the formation of C-N bonds to aryl and heteroaryl systems, overcoming the limitations of traditional SNAr at electron-rich or sterically hindered positions.

| Coupling Partners | Catalyst System | Reaction Type | Bond Formed |

| 5-Bromopyrimidine + N-Boc-3-aminoazetidine | Pd2(dba)3 / XPhos / NaOtBu | Buchwald-Hartwig Amination | Pyrimidine(C5)-N(azetidine) |

| 5-Bromopyrimidine + Azetidin-3-ylboronic acid | Pd(PPh3)4 / Na2CO3 | Suzuki-Miyaura Coupling | Pyrimidine(C5)-C(azetidine) |

This table illustrates modern cross-coupling strategies used to functionalize the C5 position of pyrimidine, a key step in synthesizing the target compound.

The most traditional and widely used method for constructing the pyrimidine ring involves the cyclization and condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. mdpi.com This approach, first systematically studied by Pinner in 1884, remains a cornerstone of pyrimidine synthesis. rsc.org

The C-C-C component is typically a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone, diethyl malonate) or an α,β-unsaturated carbonyl compound. The N-C-N component is a nucleophilic species like urea, thiourea, amidines, or guanidine. The reaction involves a double condensation to form a six-membered dihydropyrimidine (B8664642) intermediate, which may subsequently be oxidized to the aromatic pyrimidine. For example, the reaction of thiourea with ethyl acetoacetate (B1235776) yields 2-thio-6-methyluracil. rsc.org Similarly, cytosine and thymine (B56734) can be synthesized via the condensation of in-situ generated urea with precursors like 3,3-diethoxypropanenitrile (B144306) or methyl α-formylpropionate, respectively. researchgate.net

Synthesis of Azetidine (B1206935) Ring Systems

The azetidine ring is a strained four-membered heterocycle that has gained prominence as a "bioisostere" for other cyclic and acyclic functionalities in drug design. researchgate.net Its synthesis and functionalization present unique challenges and opportunities due to its inherent ring strain.

3-Aminoazetidine is a crucial building block for the title compound. Its synthesis often starts from commercially available precursors and involves the construction of the four-membered ring. A common precursor is epichlorohydrin, which can be reacted with an amine (e.g., benzylamine) followed by cyclization. The resulting N-protected 3-hydroxyazetidine is then converted to an amino group. This typically involves mesylation or tosylation of the hydroxyl group, followed by displacement with an azide (B81097) (via SN2 reaction), and subsequent reduction to the amine. The nitrogen of the azetidine ring is usually protected throughout this sequence (e.g., with a benzyl (B1604629) or Boc group) to prevent side reactions. nih.gov An alternative straightforward method presents a single-step synthesis of azetidine-3-amines from a bench-stable commercial material, which tolerates common functional groups. worktribe.com

Recent advances have provided sophisticated methods for synthesizing and functionalizing azetidines. These techniques offer access to a wider range of structurally diverse derivatives. researchgate.net

C-H Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination allows for the direct formation of the azetidine ring from an acyclic amine precursor, offering high functional group tolerance. rsc.orgresearchgate.net

Photocycloaddition: The aza-Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition, can be used to construct the azetidine skeleton. For example, visible-light-induced reaction of 2-isoxazoline-3-carboxylates with alkenes, mediated by an Iridium(III) photocatalyst, yields densely functionalized azetidines. rsc.orgresearchgate.net

Strain-Release Homologation: Azabicyclo[1.1.0]butanes, highly strained precursors, can undergo strain-release reactions with various nucleophiles and electrophiles to generate functionalized azetidines. researchgate.net

Aza-Michael Addition: The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to 3-substituted 3-(acetoxymethyl)azetidines, which are derivatives of azetidine amino acids.

These advanced methods expand the toolkit available to chemists for creating novel azetidine-containing molecules for various applications.

Synthetic Routes to 5-(Azetidin-3-yl)pyrimidine Hydrochloride and Related Pyrimidine-Azetidine Hybrids

The synthesis of pyrimidine-azetidine hybrids like this compound involves robust chemical strategies that successfully link the two heterocyclic moieties. The general approach often relies on constructing the pyrimidine and azetidine rings separately, followed by a key coupling step.

Coupling Strategies for Azetidine and Pyrimidine Moieties

The formation of the crucial carbon-nitrogen or carbon-carbon bond between the azetidine and pyrimidine rings is a key step in the synthesis of 5-(Azetidin-3-yl)pyrimidine and its analogs. A common and effective method involves the nucleophilic substitution of a halogenated pyrimidine with an azetidine derivative. For instance, a 2-chloropyrimidine (B141910) can be aminated by reaction with various amines, often in the presence of a palladium catalyst, to yield 2-aminopyrimidine (B69317) derivatives. nih.gov This general principle can be applied to the synthesis of the target molecule, likely by reacting a 5-halopyrimidine with a suitably protected 3-aminoazetidine or by coupling 5-(tributylstannyl)pyrimidine (B178186) with a protected 3-iodoazetidine.

Another powerful strategy is the use of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be adapted to form C-N bonds, providing a pathway to link arylboronic acids with amine derivatives. acs.org In a related context, the Negishi coupling has been successfully used to synthesize pyrimidyl benzoic acid, demonstrating the utility of cross-coupling for creating C-C bonds involving the pyrimidine ring. nih.gov

The synthesis of related structures, such as 2-azetidinones bearing a pyrimidine moiety, has been accomplished by reacting a Schiff base (derived from a pyrimidine-2-amine and an aromatic aldehyde) with chloroacetyl chloride. ijcsrr.org While this produces a different azetidine core (an azetidin-2-one), it illustrates the general principle of building one heterocycle upon a pre-existing other.

A general route for preparing azetidinyl pyrimidines often involves coupling a substituted pyrimidine with a substituted azetidine, where various R groups can be present on either ring. google.com

Table 1: Overview of Potential Coupling Strategies

| Coupling Strategy | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Halogenated Pyrimidine (e.g., 5-bromopyrimidine) | Protected Azetidine Derivative (e.g., N-Boc-3-aminoazetidine) | A common and direct method for forming C-N bonds. nih.gov |

| Palladium-Catalyzed Cross-Coupling | 2-Chloropyrimidine | Primary or Secondary Amine | Used for synthesizing substituted aminopyrimidines. nih.gov |

| Negishi Coupling | Organozinc Pyrimidine | Halogenated Azetidine | Effective for C-C bond formation. nih.gov |

Stereoselective Synthesis of Azetidinyl-Pyrimidine Compounds

Achieving stereoselectivity in the synthesis of azetidinyl-pyrimidine compounds is crucial when a specific enantiomer is desired for biological targeting. The stereochemistry is typically controlled during the synthesis of the azetidine precursor, as the pyrimidine ring is planar.

A practical and flexible method for creating chiral azetidin-3-ones, which are versatile precursors to other functionalized azetidines, involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach utilizes chiral sulfinamide chemistry to establish the stereocenter, which can then be carried through to the final coupled product. nih.gov The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions after the synthesis is complete. nih.gov

Another strategy for obtaining enantiomerically pure azetidines is through nickel-catalyzed cross-coupling. This method uses a highly regioselective reaction between an aliphatic organozinc reagent and a chiral aziridine (B145994) precursor, which then undergoes cyclization to form the desired 2-substituted azetidine. nih.gov While this produces a 2-substituted azetidine, the principle of using a chiral precursor and a metal-catalyzed reaction to control stereochemistry is broadly applicable.

More complex syntheses involving pyrimidine moieties have also employed stereoselective methods like biocatalytic transamination and trans-selective Mukaiyama aldol (B89426) reactions to create chiral fragments before coupling them to the pyrimidine ring. nih.gov The use of chiral metal complexes and ligands to govern stereochemical outcomes is a foundational concept in asymmetric catalysis that can be applied to these syntheses. thieme-connect.de

Derivatization and Scaffold Modification for Structure-Activity Relationship (SAR) Studies

Once a lead compound like 5-(Azetidin-3-yl)pyrimidine is identified, its structure is systematically modified to explore the structure-activity relationship (SAR). This process involves synthesizing a series of analogs with changes to either the pyrimidine or the azetidine ring to optimize biological activity, selectivity, and pharmacokinetic properties. google.comnih.gov

Substituent Effects on Pyrimidine and Azetidine Rings

The electronic and steric properties of substituents on both the pyrimidine and azetidine rings can have a profound impact on the molecule's interaction with its biological target.

On the Pyrimidine Ring: The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like a phenyl ring, often enhances the pharmacokinetic properties of a drug. mdpi.comnih.gov The introduction of different substituents can fine-tune these properties. For example, in a series of pyrazolone (B3327878) derivatives, compounds with a methyl group on the pyrimidine ring showed greater anticancer activity than those with a phenyl group. mdpi.com In a different class of pyrimidine-based herbicides, however, substituents such as 4-F, 3-CF₃, and 4-Cl did not significantly alter the biological action. mdpi.com The basicity of the pyrimidine scaffold can be modulated by substituents, which in turn affects water solubility, a key pharmaceutical property. nih.gov The position of substituents is also critical; due to the electron-withdrawing nature of the ring nitrogens, the pyrimidine ring is generally more susceptible to nucleophilic substitution at the C-2, C-4, and C-6 positions, and electrophilic substitution at the C-5 position. nih.gov

Table 2: Examples of Substituent Effects in Pyrimidine-Containing Compounds

| Compound Series | Substituent Change | Ring | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolone Derivatives | Methyl vs. Phenyl | Pyrimidine | Methyl group led to heightened anticancer action. | mdpi.com |

| Pyrimidine Herbicides | 4-F, 3-CF₃, 4-Cl | Pyrimidine | Did not notably affect herbicidal efficacy. | mdpi.com |

Introduction of Diverse Functional Groups for Biological Screening

To explore the full therapeutic potential of the azetidinyl-pyrimidine scaffold, diverse functional groups are introduced to create libraries of compounds for broad biological screening. This approach aims to identify new activities or improve existing ones.

The synthesis of new pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety is a prime example of this strategy. These compounds were designed and evaluated as potential anti-inflammatory agents by targeting the EGFR and COX-2 pathways. nih.gov This demonstrates how attaching another heterocyclic system can impart novel biological properties.

Similarly, extensive libraries of 2-aminopyrimidines and 2,4-diaminopyrimidines have been created for screening purposes. nih.gov These are often synthesized by reacting mono- or di-chloropyrimidines with a wide array of primary and secondary amines, allowing for the introduction of significant chemical diversity around the pyrimidine core. nih.gov The resulting compounds are then tested in various biological assays. For instance, different pyrimidine derivatives have been synthesized and tested for antibacterial and antifungal activity against strains like S. aureus, E. coli, A. flavus, and A. niger, with activities ranging from minor to strong. mdpi.com

Table 3: Examples of Functional Group Introduction for Biological Screening

| Base Scaffold | Introduced Functional Group/Moiety | Target/Screening Area | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | 1,3-Thiazole | Anti-inflammatory (COX-2/EGFR inhibition) | nih.gov |

| 2-Chloropyrimidine | Various Amines | General biological screening, anticancer (kinase inhibitors) | nih.gov |

Pharmacological Investigations and Biological Activities

Anticancer Research Applications

Anti-proliferative Effects in Cancer Cell Lines

There is no specific scientific data available to report on the anti-proliferative effects of 5-(Azetidin-3-yl)pyrimidine hydrochloride in the following cancer cell lines:

Modulation of Oncogenic Pathways (e.g., MYC Oncoproteins)

Similarly, there is no available research specifically investigating the modulatory effects of this compound on oncogenic pathways, including the inhibition of MYC oncoproteins. While some pyrimidine-based molecules have been identified as inhibitors of MYC, there is no direct evidence to associate this activity with this compound. nih.govcapes.gov.brnih.gov

Anti-Infective and Antimicrobial Potentials

The structural motif of pyrimidine (B1678525) is a cornerstone in numerous biologically active molecules and has been a focal point in the development of novel therapeutic agents. innovareacademics.in Similarly, the azetidine (B1206935) ring is a feature in various antibacterial compounds. nih.gov The combination of these two moieties in compounds like this compound has prompted investigations into their anti-infective capabilities.

Research into pyrimidine derivatives has revealed a broad spectrum of antibacterial action. innovareacademics.in Different substitutions on the pyrimidine ring have led to compounds active against both Gram-positive and Gram-negative bacteria. innovareacademics.in

A series of azetidine derivatives, referred to as BGAz, have demonstrated significant bactericidal activity against Mycobacterium tuberculosis. These compounds, which share the core azetidine structure, have shown potent efficacy with Minimum Inhibitory Concentration (MIC99) values below 10 μM against both drug-sensitive and multidrug-resistant strains of Mtb. nih.govnih.gov The mode of action for these azetidine derivatives appears to be a novel mechanism that involves the disruption of mycolic acid biosynthesis at a late stage, which is crucial for the integrity of the mycobacterial cell envelope. nih.govnih.gov This mechanism is distinct from that of existing inhibitors of the mycobacterial cell wall. nih.gov

The challenge of multidrug-resistant (MDR) bacteria has spurred the search for new chemical entities with novel mechanisms of action. Azetidine derivatives have shown promise in this area, particularly against MDR-TB. nih.govnih.gov

In the broader class of pyrimidine-containing compounds, significant activity against other resistant pathogens has been observed. For instance, the novel pleuromutilin (B8085454) compound 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT) exhibited potent antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov Furthermore, other synthesized 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that incorporate a pyrimidine ring have demonstrated significant antibacterial activity against both MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov

| Compound Class | Resistant Strain | Reported Activity | Reference |

|---|---|---|---|

| Azetidine Derivatives (BGAz) | MDR-TB | Potent bactericidal activity (MIC99 <10 μM) | nih.govnih.gov |

| Pleuromutilin-Pyrimidine Derivative (EDT) | MRSA | Potent antibacterial activity (MIC 0.0313–0.125 μg/mL) | nih.gov |

| Oxazolidinone-Pyrimidine Derivatives | MRSA, VRE | Significant antibacterial activity | nih.gov |

DNA gyrase is a well-established and essential bacterial target for antibiotics. mdpi.com Inhibitors of this enzyme are crucial in combating bacterial infections. mdpi.com While research on many N-phenylpyrrolamide and gallate derivatives has focused on their role as DNA gyrase inhibitors rsc.orgnih.gov, related pyrimidine structures have also been identified as targeting this enzyme. A notable example is AZD0914, a spiropyrimidinetrione compound that functions as a bacterial DNA gyrase and topoisomerase inhibitor. nih.gov This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including fluoroquinolone-resistant isolates. nih.gov The mechanism involves stabilizing the gyrase-DNA complex, which blocks the religation of cleaved DNA, a mechanism similar but distinct from that of fluoroquinolones. nih.gov

Pyrimidine derivatives have been a source of interest for their potential as antifungal agents, with various synthesized compounds showing fungicidal activities. mdpi.comresearchgate.net

Studies on different classes of pyrimidine derivatives have shown a range of activities against pathogenic yeasts.

Candida albicans : A specific class of pyridine (B92270) and pyrimidine compounds was found to be active against a strain of C. albicans that lacks certain efflux pumps, with MICs ranging from 2 to 64 μg/ml. nih.gov Their mode of action is suggested to be the inhibition of lanosterol (B1674476) demethylase, a key enzyme in the biosynthesis of ergosterol. nih.gov Other pyrimidine derivatives have also shown activity against C. albicans. innovareacademics.inekb.eg For example, 5-Fluorouridine, a fluorinated pyrimidine derivative, is particularly effective against C. albicans, with reported MIC values as low as 0.4 μg/mL. mdpi.com

Saccharomyces cerevisiae : This yeast is often used in initial screening to understand the mechanism of action of antifungal compounds. A chemical genetics screen in S. cerevisiae suggested that a novel, pyrimidine-based chemical scaffold may target and disrupt the function of the endoplasmic reticulum. nih.gov The induction of a reporter enzyme in S. cerevisiae by certain pyridines or pyrimidines also pointed towards the inhibition of sterol biosynthesis as their mechanism. nih.gov

Candida parapsilosis : This species is an emerging cause of invasive fungal infections and has shown susceptibility to pyrimidine-based compounds. nih.gov Notably, 5-Fluorouridine demonstrated high potency against C. parapsilosis, with MIC values recorded at 0.2 μg/mL. mdpi.com While azole resistance is a growing concern for this pathogen frontiersin.org, the exploration of alternative scaffolds like pyrimidines is a key area of research.

| Fungal Species | Compound Class/Example | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Pyridine and Pyrimidine derivatives | 2 - 64 µg/mL (in efflux-negative strain) | nih.gov |

| Candida albicans | 5-Fluorouridine | 0.4 µg/mL | mdpi.com |

| Saccharomyces cerevisiae | Pyrimidine-based scaffold | Perturbs ER function | nih.gov |

| Candida parapsilosis | 5-Fluorouridine | 0.2 µg/mL | mdpi.com |

Antifungal Properties

Other Biological Applications

The versatility of the pyrimidine and azetidine scaffolds extends to a wide range of other biological activities. acgpubs.orgindexcopernicus.comresearchgate.net

Derivatives containing azetidine and related nitrogen-containing heterocycles have shown activity within the central nervous system. For example, certain 2-(piperidin-3-yl)-1H-benzimidazoles, which share a similar piperidine (B6355638) ring to the azetidine in the compound of interest, have been developed as selective H1-antihistamines with CNS-penetrating properties for the treatment of insomnia. nih.gov Furthermore, pyrimidine derivatives have been explored for their potential in addressing neurodegenerative diseases like Alzheimer's, with some compounds showing inhibitory activity against key enzymes such as phosphotidylinositol-3-kinase (PI3K) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Azetidine derivatives have also been studied as GABA uptake inhibitors, indicating their potential to modulate neurotransmission. nih.gov

Pyrimidine derivatives are well-documented for their anti-inflammatory and analgesic properties. nih.govjddtonline.inforesearchgate.net The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govnih.gov Several pyrimidine-based compounds have been developed as selective COX-2 inhibitors, offering a potential advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Azetidin-2-one derivatives have also demonstrated significant anti-inflammatory effects in preclinical models. mdpi.com Given that both parent scaffolds are associated with anti-inflammatory and analgesic activity, this compound could be a candidate for investigation in this therapeutic area.

Table 1: Investigated Biological Activities of Related Pyrimidine and Azetidine Derivatives

| Biological Activity | Scaffold | Target/Mechanism | Reference |

| Antiviral (HIV-1) | Pyrimidine | Reverse Transcriptase Inhibition | nih.govmdpi.com |

| CNS Activity | Azetidine/Pyrimidine | H1-Antihistamine, PI3K/GSK-3 Inhibition, GABA Uptake Inhibition | nih.govnih.govnih.gov |

| Anti-inflammatory | Pyrimidine/Azetidine | COX-2 Inhibition | nih.govnih.govnih.govmdpi.com |

| Analgesic | Pyrimidine | Not Specified | nih.govresearchgate.net |

| Antimalarial | Pyrimidine | Not Specified | nih.gov |

| Antileishmanial | Not Specified | Not Specified | nih.gov |

The pyrimidine ring is a constituent of various compounds investigated for their antiparasitic properties. Literature reviews indicate that pyrimidine derivatives have been explored for antimalarial activity. nih.gov Similarly, the search for new treatments for leishmaniasis, a disease caused by Leishmania parasites, is ongoing due to the limitations of current therapies. nih.gov While specific studies on this compound are lacking, the broader class of nitrogen-containing heterocycles is a source of lead compounds in antiparasitic drug discovery. nih.gov

Medicinal Chemistry and Drug Design Rationales

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like 5-(azetidin-3-yl)pyrimidine relates to its biological activity. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 5-(azetidin-3-yl)pyrimidine core, two primary components constitute its key pharmacophoric features: the pyrimidine (B1678525) ring and the basic nitrogen of the azetidine (B1206935) ring.

The Pyrimidine Ring: The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its nitrogen atoms are effective hydrogen bond acceptors, allowing them to interact with hydrogen bond donors (such as the backbone amide protons) in the hinge region of kinase enzymes. This interaction is a classic binding motif for many ATP-competitive kinase inhibitors researchgate.net. The planar aromatic system of the pyrimidine can also engage in π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a target's binding pocket.

The Azetidine Moiety: The azetidine ring's secondary amine is typically protonated at physiological pH, making it a potent hydrogen bond donor and enabling it to form strong ionic interactions or salt bridges. This feature is crucial for anchoring the ligand in active sites containing acidic residues such as aspartic acid (Asp) or glutamic acid (Glu). For instance, in the development of renin inhibitors, a basic amine was found to be essential for interacting with the two catalytic aspartic acids in the enzyme's active site nih.govresearchgate.net. The non-planar, three-dimensional nature of the azetidine ring also provides a vector for substituents to probe deeper or unoccupied regions of a binding pocket, which is not achievable with a simple flat ring.

Systematic modification of the 5-(azetidin-3-yl)pyrimidine scaffold is a key strategy for optimizing its biological profile.

Pyrimidine Ring Variations: The synthesis of substituted pyrimidines can be achieved through various methods, including the condensation of moieties with required substituents or the replacement of existing groups on the pyrimidine ring nih.gov. Research on related pyrimidine-based scaffolds has shown that substitutions at different positions have distinct impacts:

C2-Position: Substitution at this position can influence selectivity and potency. In triazolo-pyrimidine derivatives, for example, modifying the C2 substituent was a key part of the SAR study to improve inhibitory activity nih.gov.

C4-Position: This position is often modified to enhance binding affinity or alter physical properties. In some kinase inhibitors, C4 substitution with anilines is a common strategy nih.gov.

C5-Position: The point of attachment for the azetidine ring is critical. However, modifications to other C5 substituents in different pyrimidine series have been shown to improve metabolic stability and oral activity nih.gov.

Azetidine Ring Variations: The azetidine ring offers several points for modification. N-alkylation or N-acylation of the azetidine nitrogen can modulate its basicity and introduce new interaction points. Substituents on the carbons of the azetidine ring can introduce steric bulk to fill specific sub-pockets within the target protein, potentially increasing affinity and selectivity.

The following interactive table illustrates hypothetical SAR trends based on established medicinal chemistry principles for pyrimidine and azetidine derivatives.

| Modification Site | Substituent Type | Predicted Effect on Activity | Rationale |

| Pyrimidine C2 | Small alkyl group | Potential minor increase/decrease | Fills small hydrophobic pocket |

| Aromatic ring | Potential significant increase | Can form additional π-stacking or hydrophobic interactions | |

| Pyrimidine C4 | Amino group | Potential increase | Can act as a hydrogen bond donor, crucial for hinge-binding in kinases |

| Methoxy group | Neutral or slight decrease | May introduce steric clash if the pocket is tight | |

| Azetidine N1 | Methyl group | Variable | Reduces hydrogen bond donor capacity but increases lipophilicity, may improve cell permeability |

| Acetyl group | Likely decrease | Removes basicity and hydrogen bond donation, disrupting key ionic interactions with acidic residues |

Computational Chemistry and In Silico Approaches

Computational methods are integral to modern drug design, allowing for the rapid evaluation of compounds and the rationalization of experimental results, thereby accelerating the discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 5-(azetidin-3-yl)pyrimidine, docking studies can provide critical insights into its binding mode. In a typical kinase docking scenario, the pyrimidine nitrogens would be predicted to form hydrogen bonds with the backbone of the hinge region, while the protonated azetidine nitrogen would form a salt bridge with a conserved acidic residue in the active site. Such studies have been successfully applied to various pyrimidine and azetidine-containing compounds to rationalize their activity nih.govrjptonline.orgnih.gov.

The table below outlines a hypothetical binding mode for 5-(azetidin-3-yl)pyrimidine within a generic kinase active site, as predicted by molecular docking.

| Ligand Moiety | Interaction Type | Target Amino Acid Residue (Example) |

| Pyrimidine N1 | Hydrogen Bond (Acceptor) | Cysteine (Backbone NH) |

| Pyrimidine N3 | Hydrogen Bond (Acceptor) | Leucine (Backbone NH) |

| Azetidine NH2+ | Ionic Bond / Salt Bridge | Aspartic Acid (Side Chain COO-) |

| Pyrimidine Ring | π-π Stacking | Phenylalanine |

Structure-Based Drug Design (SBDD) uses high-resolution 3D structural information of the biological target, typically obtained from X-ray crystallography or NMR, to guide the design of more potent and selective inhibitors nih.gov.

A compelling example of SBDD is the development of N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors, which shares a similar design philosophy with the 5-(azetidin-3-yl)pyrimidine scaffold nih.govresearchgate.net. The process began with a fragment hit that was optimized using the crystal structure of the renin enzyme. Key steps included:

Introduction of a Basic Amine: A basic piperidine (B6355638) ring was introduced to form a critical interaction with the catalytic dyad of aspartic acid residues (Asp32 and Asp215) in the renin active site nih.gov. This is analogous to the role of the azetidine nitrogen in the title compound.

Optimization of Substituents: Substituents on the pyrimidine ring were rationally designed to occupy the S1 and S3 binding pockets of the enzyme.

Inducing Protein Conformational Change: The design of a specific substituent successfully induced a favorable "Leu-in" to "Leu-out" conformational change in the Leu114 residue, opening up a new sub-pocket and significantly enhancing binding affinity nih.govresearchgate.net.

This rational, structure-guided approach led to a remarkable 65,000-fold increase in potency from the initial fragment to the optimized lead compound, demonstrating the power of SBDD nih.gov.

Predictive computational models are used to estimate the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds before their synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR models have been developed to predict anticancer activity based on molecular descriptors like charge, electronegativity, and polarizability nih.gov. Such models can guide the design of new analogs with potentially improved activity.

ADME Prediction: In silico tools like the SwissADME web server are widely used to predict the pharmacokinetic properties and drug-likeness of molecules mdpi.com. These predictions can flag potential liabilities such as poor absorption, low metabolic stability, or potential toxicity early in the design cycle mdpi.com. For 5-(azetidin-3-yl)pyrimidine hydrochloride, these tools can provide valuable estimates.

The following table presents a typical ADME profile predicted for the parent compound 5-(azetidin-3-yl)pyrimidine.

| Property | Predicted Value/Descriptor | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 149.18 g/mol | Well within "drug-like" range (<500) |

| LogP (Lipophilicity) | -0.2 to 0.5 (estimated) | Indicates good water solubility, potentially low membrane permeability |

| H-Bond Donors | 1 | Favorable for drug-likeness (≤5) |

| H-Bond Acceptors | 3 | Favorable for drug-likeness (≤10) |

| Pharmacokinetics | ||

| GI Absorption | High (predicted) | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | No (predicted) | Unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects |

| P-gp Substrate | No (predicted) | Not likely to be subject to efflux by P-glycoprotein, aiding in bioavailability |

| Drug-Likeness | ||

| Lipinski's Rule of 5 | Obeys all rules | Good potential for oral bioavailability |

Lead Compound Identification and Optimization

The journey from a preliminary "hit" compound to a viable drug candidate involves a meticulous process of lead identification and optimization. This phase focuses on systematically modifying the chemical structure of a lead compound to improve its drug-like properties. For scaffolds like 5-(azetidin-3-yl)pyrimidine, which contain key pharmacophoric elements, optimization strategies are critical for achieving the desired therapeutic profile. The process often involves iterative cycles of design, synthesis, and biological testing to refine the molecule's interaction with its target and its behavior within a biological system. nih.gov

A primary goal in lead optimization is to enhance a compound's potency—its ability to produce a desired biological effect at a low concentration—and its selectivity, which is its capacity to interact with the intended target over other proteins, thereby minimizing off-target effects. For pyrimidine-based compounds, these enhancements are often achieved through targeted structural modifications.

Researchers have demonstrated that the introduction of specific substituents can significantly influence the potency and selectivity of pyrimidine-containing molecules. For instance, in the development of Janus kinase (JAK) inhibitors, a series of pyrazol-3-yl pyrimidin-4-amines were synthesized and evaluated. nih.gov The optimization process led to the discovery of AZD1480, a potent Jak2 inhibitor. nih.gov This discovery highlights how systematic exploration of substitutions on the pyrimidine core can yield compounds with high affinity for their target. nih.gov

Similarly, in the pursuit of PIM kinase inhibitors for cancer therapy, optimization of a thiazolidine-based series revealed that specific modifications significantly improved intrinsic potency. nih.gov These optimized compounds exhibited excellent inhibition profiles across all PIM kinase isoforms and good selectivity against other kinases. nih.gov Another study focused on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety. nih.gov Preliminary results showed that all synthesized compounds had antibacterial activity against Gram-positive bacteria, with one derivative demonstrating an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid. nih.gov

The following table summarizes findings from a study on B-RAF inhibitors, illustrating how structural simplification and modification can enhance ligand efficiency (LE) and potency.

Table 1: Optimization of B-RAF Inhibitors

| Compound | Modifications | Enzyme Potency (IC₅₀, nmol/L) | Cell Potency (EC₅₀, nmol/L) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Lead Compound | Imidazopyridine core with amide linker | - | - | - |

| Analogue 54 | Amide linker replaced by sulfonamide | - | Substantial improvement | - |

| Analogue 55 | Imidazopyridine core replaced by 2-isopropylthiazole | - | - | 0.26 |

Data sourced from a review on structural simplification in lead optimization. nih.gov

These examples underscore a fundamental principle in medicinal chemistry: rational, structure-based design is key to transforming a promising but imperfect lead compound into a potent and selective clinical candidate. nih.govnih.govnih.gov

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body through metabolic processes. This strategy is frequently employed to overcome pharmacokinetic challenges such as poor aqueous solubility, low bioavailability, or instability. nih.govnih.gov

For pyrimidine and pyrazolopyrimidine-based compounds, which can suffer from low solubility, a prodrug approach can be particularly effective. nih.gov One study reported the design and synthesis of prodrugs for pyrazolo[3,4-d]pyrimidine derivatives that act as dual c-Src/c-Abl inhibitors. nih.gov These parent compounds showed promise but were hampered by poor water solubility. nih.gov To address this, a hydrophilic N-methylpiperazino group was linked to the core structure via an O-alkyl carbamate (B1207046) chain. nih.gov This modification successfully created water-soluble prodrugs that, upon in vitro hydrolysis, released the active compounds. nih.gov The prodrugs not only showed improved solubility but also demonstrated good plasma stability, suggesting they could achieve superior in vivo bioavailability. nih.gov

Another example involves the synthesis of prodrugs for pyrimidine acyclic nucleoside phosphonates with antiviral activity. nih.gov Researchers created biodegradable ester prodrugs—specifically pivaloyloxymethyl (POM) and (isopropoxycarbonyl)oxymethyl (POC) esters—as well as an amino acid phosphoramidate (B1195095) prodrug. nih.gov Among these, the bis(amino acid) phosphoramidate prodrug was the most active against several viruses, including HSV, VZV, and HCMV. nih.gov

Table 2: Prodrug Strategies for Pyrimidine and Pyrazolopyrimidine Derivatives

| Parent Scaffold | Prodrug Moiety | Synthesis Method | Pharmacokinetic Improvement |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | N-methylpiperazino group via O-alkyl carbamate linker | Carbamate synthesis using triphosgene, followed by addition of 2-N-methylpiperazinethanol. nih.gov | Improved aqueous solubility and plasma stability. nih.gov |

| Pyrimidine Acyclic Nucleoside Phosphonate | Pivaloyloxymethyl (POM) and (isopropoxycarbonyl)oxymethyl (POC) esters | Reaction with chloromethyl pivalate (B1233124) using a base; or transformation to tetrabutylammonium (B224687) salt followed by heating with POC-chloride. nih.gov | Enhanced antiviral activity. nih.gov |

| Pyrimidine Acyclic Nucleoside Phosphonate | Amino acid phosphoramidate | Direct coupling with ethyl L-alaninate in pyridine (B92270) and treatment with triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. nih.gov | Most potent antiviral activity among the synthesized prodrugs. nih.gov |

These studies validate the prodrug strategy as a powerful tool to enhance the drug-like properties of pyrimidine-based compounds, making them more suitable for preclinical and clinical development. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design. They involve replacing a central molecular scaffold or specific functional groups with others that are structurally distinct but retain similar biological activity. This approach allows chemists to explore new chemical space, circumvent patent limitations, and improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net

The pyrimidine ring has proven to be a versatile and valuable bioisostere for other aromatic systems, most notably the phenyl ring. nih.gov A bioisosteric replacement of a phenyl group with a pyrimidine ring can introduce nitrogen atoms that act as hydrogen bond acceptors, potentially forming new, favorable interactions with a biological target. researchgate.net This substitution can also favorably alter the compound's physicochemical properties, such as solubility and metabolic stability. nih.govresearchgate.net

A recent review highlights the versatility of pyrimidine-based drugs, noting their improved medicinal chemistry properties when the pyrimidine core is used as a bioisostere for phenyl and other aromatic π-systems. nih.gov In one design strategy, researchers replaced the pyridine core of the drug nifedipine (B1678770) with a bioisosteric pyrimidine to create novel derivatives with potentially privileged bioactivity and pharmacokinetic properties. researchgate.net The pyrimidine moiety in these new compounds was intended to serve as a critical anchor for hydrogen bond interactions. researchgate.net Another example is the development of a Retinol Binding Protein 4 (RBP4) antagonist, where an anthranilic acid was replaced with a pyrimidine-4-carboxylic acid. This pyrimidine-acid was considered a suitable isostere for the original amide group and led to a more than five-fold improvement in potency in an in vitro assay. pharmablock.com

The pyrazolopyrimidine scaffold is widely recognized as a classic bioisostere of the purine (B94841) ring system. mdpi.comresearchgate.net Purines, such as adenine (B156593) and guanine, are fundamental components of DNA, RNA, and critical cofactors like ATP. Many enzymes, particularly protein kinases, have a binding site that has evolved to recognize the purine structure of ATP. mdpi.com By mimicking this structure, pyrazolopyrimidine-based compounds can act as competitive inhibitors, making them a highly successful class of kinase inhibitors. nih.gov

The various isomeric forms of pyrazolopyrimidine, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine, all serve as effective purine analogues. researchgate.netnih.gov For example, pyrazolo[1,5-a]pyrimidines are described as purine analogues that can act as antimetabolites in biochemical reactions involving purines. researchgate.net

A prominent example is the development of a pyrazolo[4,3-d]pyrimidine-based inhibitor of cyclin-dependent kinases (CDKs). acs.org This compound was designed as a direct bioisostere of roscovitine (B1683857), a well-known purine-based CDK inhibitor. The pyrazolopyrimidine derivative not only bound to CDK2 in a similar manner to roscovitine but also exhibited anticancer activities that exceeded its purine-based counterpart, suggesting it could be a preferable therapeutic agent. acs.org This demonstrates that pyrazolopyrimidines can successfully compete with ATP for the hinge region of the kinase binding pocket, and the introduction of various substituents can achieve a reasonable degree of selectivity. mdpi.comacs.org

Table 3: Bioisosteric Relationships

| Original Scaffold/Group | Bioisostere | Rationale/Advantage | Example Application |

|---|---|---|---|

| Phenyl/Pyridine | Pyrimidine | Introduces H-bond acceptors; can improve solubility and metabolic profile. nih.govresearchgate.net | Replacement of pyridine in nifedipine analogues. researchgate.net |

| Amide | Pyrimidine-acid | Presents an acid group while mimicking the amide structure. pharmablock.com | Development of RBP4 antagonists. pharmablock.com |

| Purine | Pyrazolopyrimidine | Mimics the natural purine structure to competitively inhibit enzymes like kinases. researchgate.netacs.org | Development of CDK inhibitors as bioisosteres of roscovitine. acs.org |

Table of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| AZD1480 |

| Linezolid |

| Nifedipine |

| Roscovitine |

| Pyrazol-3-yl pyrimidin-4-amines |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives |

| Thiazolidine derivatives |

| Pyrimidine acyclic nucleoside phosphonates |

| Pyrazolo[3,4-d]pyrimidine derivatives |

| Pivaloyloxymethyl (POM) prodrugs |

| (Isopropoxycarbonyl)oxymethyl (POC) prodrugs |

| Amino acid phosphoramidate prodrugs |

| Pyrimidine-4-carboxylic acid |

| Pyrazolo[1,5-a]pyrimidines |

Advanced Preclinical and Translational Research

In Vitro Biological Evaluation Methodologies

In vitro studies are the foundational phase of preclinical assessment, utilizing cell-free and cell-based systems to determine the biological effects of a compound. These assays are crucial for initial screening, mechanism elucidation, and establishing structure-activity relationships (SAR). rsc.org

Cell-based assays are fundamental for assessing the cytotoxic or anti-proliferative potential of a compound against various cell lines, particularly in oncology research. The primary goal is to determine the concentration at which a compound exerts a biological effect, often quantified as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. Cancer cell lines relevant to the compound's hypothesized target, such as breast (MCF-7), lung (A549), or colon (HCT-116) cancer lines, are typically used. nih.govmdpi.com For pyrimidine (B1678525) derivatives, these assays have been used to demonstrate significant anti-proliferative activity. mdpi.comnih.gov The results from these assays provide the first indication of a compound's potential as an anticancer agent.

Table 1: Overview of Cell-Based Proliferation Assays

| Assay Type | Principle | Endpoint Measured | Significance |

| MTT/XTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change, read by a spectrophotometer. | Quantifies metabolic activity as an indicator of cell viability and proliferation. |

| SRB (Sulforhodamine B) Assay | Staining of total cellular protein content with a bright-pink aminoxanthene dye. | Colorimetric change, read by a spectrophotometer. | Measures cell density based on total protein mass, indicating cell number. |

| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. | Number of colonies formed after treatment. | Assesses long-term survival and reproductive integrity of cancer cells after exposure to a compound. mdpi.com |

Given that pyrimidine-based structures are frequently developed as kinase inhibitors, enzymatic assays are critical for determining a compound's direct inhibitory effect on specific enzyme targets. nih.gov The azetidinyl pyrimidine class of compounds has been specifically investigated for its potential to inhibit Janus kinases (JAKs), which are implicated in cancers and inflammatory diseases. google.comnih.gov Other related structures are known to target kinases such as PI3K and Trk. google.comnih.gov

These assays are typically performed in a cell-free system. The kinase, its substrate (often a peptide), and ATP are combined in the presence of varying concentrations of the inhibitor compound. The extent of phosphorylation is then measured. The primary endpoint is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. High potency (low IC₅₀) and selectivity against a panel of other kinases are desired characteristics for a successful drug candidate. nih.gov

Table 2: Common Formats for Kinase Inhibition Assays

| Assay Format | Detection Method | Key Features |

| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | High sensitivity; considered a gold standard but requires handling of radioactive materials. |

| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). Lower light output corresponds to higher kinase activity. | High-throughput, non-radioactive, and highly sensitive. |

| Fluorescence-Based Assay | Uses fluorescently labeled antibodies to detect phosphorylated substrates or employs fluorescence polarization (FP). | Enables homogenous (no-wash) formats suitable for high-throughput screening. |

The pyrimidine nucleus is a core component of many compounds investigated for antimicrobial properties. thepharmajournal.comnih.gov Likewise, azetidinone-containing structures are well-known for their antibacterial activity. niscpr.res.inwisdomlib.org Therefore, a new molecule like 5-(Azetidin-3-yl)pyrimidine hydrochloride would typically be screened for potential antimicrobial effects.

Antimicrobial susceptibility testing is performed to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The standard method is broth microdilution. nih.gov In this procedure, serial dilutions of the compound are prepared in microtiter plates containing a liquid growth medium, which are then inoculated with a standardized suspension of bacteria or fungi. Following incubation, the plates are visually inspected for microbial growth. The MIC value is a key indicator of a compound's potency against specific pathogens. nih.govinnovareacademics.in

To understand the mechanism behind a compound's anti-proliferative effects, flow cytometry is a powerful tool. It allows for the rapid analysis of individual cells within a population. For anticancer drug development, it is primarily used to assess how a compound affects the cell cycle and whether it induces programmed cell death (apoptosis).

For cell cycle analysis, cells treated with the compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is proportional to its DNA content, allowing researchers to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. nih.gov An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint. mdpi.comresearchgate.net

To detect apoptosis, assays such as Annexin V/PI staining are used. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of apoptosis induction. mdpi.com

In Vivo Efficacy and Mechanism Studies

For compounds with demonstrated anticancer activity in vitro, xenograft models are the standard for in vivo efficacy testing. These models involve the implantation of human cancer cells (from either established cell lines or patient-derived tumors) into immunocompromised mice. nih.gov

Animal Models for Anti-Infective Evaluation

Currently, there is no publicly available information detailing the use of specific animal models for the anti-infective evaluation of this compound. While pyrimidine derivatives, in general, have been assessed in various models for antibacterial and antifungal activity, data for this particular compound is not specified. nih.govijpsr.com The development of novel anti-infective agents often involves testing in established animal models of infection to determine efficacy and potential therapeutic utility. niscpr.res.in

Pharmacodynamic Biomarker Assessment

Specific pharmacodynamic biomarkers for assessing the in vivo activity of this compound have not been reported in the available literature. For anti-infective agents, pharmacodynamic biomarkers can include measurements of pathogen load in tissues or changes in inflammatory markers such as C-reactive protein (CRP) and procalcitonin, which can correlate with clinical efficacy. nih.govmdpi.com The selection of appropriate biomarkers is crucial for dose optimization and for establishing a clear relationship between drug exposure and therapeutic effect. nih.gov Without dedicated studies, the biomarkers relevant to this compound's potential mechanism of action remain speculative.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. nih.gov The pyrimidine ring's ability to form hydrogen bonds can influence the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov

In Vivo Pharmacokinetic Profile Evaluation

Specific in vivo pharmacokinetic data for this compound in any species has not been publicly disclosed. The evaluation of a compound's pharmacokinetic profile in animal models is a critical step to understand its absorption, distribution, metabolism, and excretion, which are often summarized by parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). youtube.com For context, a study on a different pyrimidine derivative reported an oral bioavailability of 40.7% and a half-life of 26.2 hours in rats. nih.gov Another investigation into different azetidine-containing kinase inhibitors detailed their low plasma clearance and acceptable oral bioavailability in mice. acs.org

Table 2: Illustrative In Vivo Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | The maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | The area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | The time required for the serum concentration of a drug to decrease by half. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

This table describes common pharmacokinetic parameters and does not present data for this compound.

Toxicity and Safety Assessments (Preclinical Phase)

General Toxicity Screening

There is no specific information regarding the preclinical toxicity and safety assessment of this compound in the public domain. General toxicity screening is a fundamental component of preclinical development, designed to identify potential adverse effects and to determine a safe starting dose for first-in-human studies. These studies can range from acute toxicity tests to repeated-dose toxicity studies in relevant animal models. For instance, an acute toxicity study of a different pyrimidine derivative, 8-ethyl-6,7-diphenyl-7,8-dihydropteridine-2,4(1H,3H)-dione, determined an LD50 of 268.6 mg/kg in mice. researchgate.net However, such data is highly compound-specific and cannot be extrapolated.

Future Directions and Emerging Research Avenues

Drug Repurposing and Repositioning Strategies for 5-(Azetidin-3-yl)pyrimidine Hydrochloride

Drug repurposing, the process of identifying new therapeutic uses for existing or failed compounds, offers a cost-effective and accelerated pathway to drug approval compared to traditional de novo drug discovery. nih.govmdpi.com This strategy is particularly relevant for compounds like this compound, which may have been synthesized as part of larger libraries for a specific target but could possess off-target activities with therapeutic potential. The success rate for repositioned drugs is significant, accounting for about 30% of new FDA-approved drugs and vaccines in recent years. nih.gov

Modern drug repurposing is heavily reliant on computational methods to predict new drug-disease relationships. nih.gov These in silico techniques leverage vast datasets from cheminformatics, bioinformatics, and systems biology to generate hypotheses for new indications. nih.govresearchgate.net

For this compound, a computational repurposing workflow could involve:

Ligand-Based Similarity Searching: Comparing the 3D structure of the compound against databases of molecules with known biological activities, such as DrugBank and ChEMBL. mdpi.com This could identify approved drugs or clinical candidates with similar structures, suggesting that this compound might share their therapeutic targets.

Molecular Docking and Target Prediction: Screening the compound against a wide array of biological target structures to predict potential binding interactions. Given that many pyrimidine (B1678525) derivatives are kinase inhibitors, this approach could identify specific kinases that the compound might modulate. google.comnih.gov

Gene Signature Matching: Comparing the gene expression changes induced by the compound in cell lines with disease-specific gene signatures. This "signature-based" approach can uncover unexpected therapeutic links. researchgate.net

Hypothesis-driven computational strategies are essential for understanding the mechanisms and pathways involved in disease pathogenesis and can provide a strong foundation for experimental validation. nih.gov

While serendipity has played a role in drug repositioning, a more rational approach involves analyzing existing pharmacological data to uncover new uses. researchgate.net The azetidinyl pyrimidine scaffold is present in compounds investigated for various diseases. For instance, various 2-(substituted-anilino)pyrimidine compounds have been patented for their utility in treating cancers driven by mutated epidermal growth factor receptor (EGFR). drugpatentwatch.com Furthermore, azetidinyl pyrimidine derivatives have been described as inhibitors of Janus kinase (JAK) proteins, suggesting potential applications in inflammatory diseases or certain cancers. google.com

Based on the known activities of related pyrimidine compounds, potential new indications for this compound could be explored in:

Oncology: As an inhibitor of protein kinases like JAK or CDK, which are often dysregulated in cancer. google.comgoogle.com

Neurodegenerative Diseases: Multi-target approaches involving pyrimidine scaffolds have been explored for Alzheimer's disease. researchgate.netmdpi.com

Inflammatory Conditions: Given the role of kinases in immune signaling, the compound could be investigated for autoimmune or inflammatory disorders. google.com

Exploration of Multi-Targeted Therapies

Complex multifactorial diseases like cancer and Alzheimer's disease often respond better to therapies that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The development of multi-target-directed ligands (MTDLs) is a growing field that aims to design a single chemical entity capable of interacting with several targets involved in a disease's pathology. researchgate.net This approach can offer an improved pharmacokinetic profile and better patient compliance compared to combination therapies. mdpi.com

The 5-(Azetidin-3-yl)pyrimidine scaffold could serve as a core structure for developing MTDLs. For example, in Alzheimer's disease research, pyrazolopyridine derivatives have been designed to inhibit both acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3β (GSK3β), while also preventing Aβ and tau protein aggregation. nih.govmdpi.com A similar strategy could be employed by functionalizing the 5-(Azetidin-3-yl)pyrimidine core with other pharmacophores to hit multiple targets relevant to a specific disease.

| Potential Multi-Target Strategy | Disease Area | Rationale |

| Dual Kinase/Enzyme Inhibition | Oncology | Combining inhibition of a proliferation-driving kinase with another key enzyme in tumor survival. |

| Kinase Inhibition & Receptor Antagonism | Neuroinflammation | Targeting both inflammatory signaling pathways and neurotransmitter receptors. |

| Enzyme Inhibition & Aggregation Prevention | Alzheimer's Disease | Inhibiting enzymes like AChE or BACE1 while also preventing the aggregation of amyloid-beta peptides. mdpi.com |

Development of Conjugates and PROTACs (Proteolysis-Targeting Chimeras)

Targeted protein degradation using technologies like PROTACs represents a paradigm shift in drug discovery. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. acs.org

The development of a PROTAC based on this compound would require it to be an effective ligand for a protein of interest. If the compound is found to bind to a disease-relevant target, it could be chemically linked to a ligand for an E3 ligase (e.g., VHL or Cereblon). The linker's length, composition, and attachment points are critical variables that would need extensive optimization to create a potent and selective degrader. acs.org This approach could be particularly useful for targeting proteins that have been difficult to inhibit with traditional small molecules.

Advanced Delivery Systems and Formulation Research

The therapeutic efficacy of a compound is often limited by its pharmacokinetic and pharmacodynamic properties. Advanced drug delivery systems can overcome these limitations by improving solubility, stability, and bioavailability, and enabling targeted delivery. nih.gov For a small molecule like this compound, formulation research could be critical for its development.

Potential advanced delivery systems include:

Lipid Nanoparticles: Encapsulating the compound within lipid-based carriers to improve its circulation time and cellular uptake.

Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles for controlled and sustained release.

Hydrogels: Formulating the compound into a hydrogel for localized delivery, which could be beneficial for treating skin conditions or for administration at a specific surgical site. nih.gov

These formulation strategies can help overcome challenges like poor solubility or rapid metabolism, thereby enhancing the therapeutic potential of the compound.

Q & A

Q. What are the established synthetic methodologies for preparing 5-(Azetidin-3-yl)pyrimidine hydrochloride?

The synthesis typically involves coupling azetidine derivatives with functionalized pyrimidine precursors. A common approach includes nucleophilic substitution or Pd-catalyzed cross-coupling reactions between azetidine-3-yl intermediates (e.g., azetidine-3-amine or its protected analogs) and halogenated pyrimidines. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side reactions such as ring-opening of the azetidine moiety . For multi-step routes, intermediates like ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride can be hydrolyzed and derivatized to yield the target compound .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic techniques are essential:

- NMR (¹H/¹³C): Confirm the presence of azetidine protons (e.g., δ 3.5–4.5 ppm for N-CH₂ groups) and pyrimidine aromatic protons.

- HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₇H₁₁ClN₄).

- XRD (if crystalline): Resolve the 3D conformation, including the planarity of the pyrimidine ring and azetidine puckering .

Q. What are the primary biological targets or assays for this compound in early-stage research?

The compound’s azetidine-pyrimidine scaffold suggests potential kinase or GPCR modulation. Initial screens include:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, Src) using fluorescence-based ADP-Glo™ kits.

- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like azetidine-pyrimidine coupling. Tools like Gaussian or ORCA model steric/electronic effects of substituents on reaction feasibility. ICReDD’s integrated computational-experimental workflows can identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts) and solvent systems (polar aprotic vs. DMF) to minimize byproducts .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Systematic approaches include:

- Dose-response curves : Replicate assays under standardized conditions (e.g., fixed ATP levels).

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding.

- Structural analogs : Compare activity trends with derivatives (e.g., piperidine vs. azetidine substitutions) to isolate pharmacophore contributions .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve solubility and reduce premature degradation.

- Formulation studies : Use lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.

- pH optimization : Buffered solutions (pH 6.5–7.4) prevent acid-catalyzed azetidine ring-opening .

Q. How can researchers leverage structural analogs to elucidate the mechanism of action?

Comparative studies with analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。